REACTION_SMILES
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[Cl:1][c:2]1[c:3]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[cH:4][cH:5][cH:6][cH:7]1.[OH2:13]>>[Cl:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[C:10](=[O:12])[CH2:9][CH2:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCc2c(Cl)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |